AKS-19

Muscarinic Pharmacology Intrinsic Efficacy Receptor Affinity

AKS-19, chemically 1-(4-(dimethylamino)but-2-yn-1-yl)-5-methylpyrrolidin-2-one, is a synthetic 5-methyl-2-pyrrolidone analogue of oxotremorine that functions as a partial agonist at muscarinic acetylcholine receptors. Originally described as (R)-N-[4-(dimethylamino)-2-butynyl]-5-methyl-2-pyrrolidone (also designated (R)-14), it displays low intrinsic efficacy and has been characterized as a pharmacological tool for probing regional differences in muscarinic receptor reserve in vivo and in vitro.

Molecular Formula C11H18N2O
Molecular Weight 194.3
CAS No. 71970-74-6
Cat. No. B6274197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKS-19
CAS71970-74-6
Molecular FormulaC11H18N2O
Molecular Weight194.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKS-19 (CAS 71970-74-6) Baseline Pharmacological Profile for Muscarinic Receptor Tool Compound Selection


AKS-19, chemically 1-(4-(dimethylamino)but-2-yn-1-yl)-5-methylpyrrolidin-2-one, is a synthetic 5-methyl-2-pyrrolidone analogue of oxotremorine that functions as a partial agonist at muscarinic acetylcholine receptors [1]. Originally described as (R)-N-[4-(dimethylamino)-2-butynyl]-5-methyl-2-pyrrolidone (also designated (R)-14), it displays low intrinsic efficacy and has been characterized as a pharmacological tool for probing regional differences in muscarinic receptor reserve in vivo and in vitro [2].

Why AKS-19 Cannot Be Substituted with Generic Muscarinic Agonists or Full Agonists in Receptor Reserve Studies


Although numerous muscarinic agonists exist, selecting a non-specific muscarinic agonist such as carbachol or even the parent compound oxotremorine in place of AKS-19 will not replicate the same pharmacological outcome, because AKS-19's partial agonism fundamentally alters the output in systems with low receptor reserve [1]. While efficacious agonists like oxotremorine generate tremor, salivation, analgesia, and hypothermia with a large receptor reserve, AKS-19's ~71% lower intrinsic efficacy compared to oxotremorine means it fails to produce tremor and instead acts as a functional antagonist in tremor pathways [2]. Therefore, simply reducing the dose of a full agonist cannot mimic the qualitative, pathway-specific modulation achieved by AKS-19.

AKS-19 Quantitative Differentiation Evidence Against Oxotremorine, Enantiomers, and In-Class Partial Agonists


AKS-19 Exhibits 3.4-Fold Lower Receptor Affinity and 71% Lower Intrinsic Efficacy than Oxotremorine at Ileal Muscarinic Receptors

In a direct head-to-head comparison using isolated guinea pig ileum after elimination of spare receptors with propylbenzilylcholine mustard, the dissociation constant (KA) of AKS-19 ((R)-14) was 2.34 ± 0.42 µM, compared to 0.68 ± 0.19 µM for oxotremorine, yielding a 3.4-fold lower affinity [1]. Its relative efficacy was 0.29 ± 0.06, versus 1.00 for oxotremorine, meaning AKS-19 possesses less than one-third (approximately 71% lower) of the intrinsic efficacy of the full agonist [1]. Consequently, the 11-fold lower parasympathomimetic activity of AKS-19 results from both the reduced affinity and the lower efficacy [1].

Muscarinic Pharmacology Intrinsic Efficacy Receptor Affinity

AKS-19 Produces Hypothermia and Analgesia Without Tremor, Unlike Oxotremorine, in Murine In Vivo Models

In mouse models, AKS-19 differentiated centrally mediated muscarinic effects: it produced potent analgesia and hypothermia similar to oxotremorine, yet did not elicit tremor [1]. Instead, AKS-19 antagonized oxotremorine-induced tremor, demonstrating functional antagonism in the tremor pathway while retaining agonism in thermoregulation and pain pathways [1]. Oxotremorine, by contrast, uniformly produces tremor, hypothermia, and analgesia [1].

In Vivo Pharmacology Functional Selectivity Tremor Pathway

The (R)-Enantiomer of AKS-19 is 16-Fold More Potent than (S)-Enantiomer at Muscarinic Receptors

The eutomer (R)-14 (AKS-19) was approximately 16-fold more potent than its (S)-enantiomer in contracting the isolated guinea pig ileum [1]. The (R)-enantiomer was also about 20-fold more potent in antagonizing oxotremorine-induced tremor in mice compared to the (S)-enantiomer [1]. N-Methylation of (R)-14 to the quaternary trimethylammonium analogue (R)-15 further increased muscarinic activity nearly 4-fold [1].

Chiral Pharmacology Enantioselectivity Muscarinic Receptors

5-Methyl-2-Pyrrolidone Analogues Including AKS-19 Show 10–20-Fold Ileum/Bladder Tissue Selectivity

The 5-methyl-2-pyrrolidone class, which includes AKS-19 (compound 8 in the series), exhibited 10- to 20-fold higher potency as muscarinic agonists on guinea pig ileum compared to urinary bladder, with lower relative maximal responses on bladder [1]. For reference, the trimethylammonium (9) and azetidino (10) analogues showed EC50 = 0.2 µM on ileum but were weak partial agonists on bladder, whereas BM 5 was an antagonist on bladder [1]. AKS-19 (compound 8) also differentiated centrally mediated effects in vivo, producing analgesia and hypothermia without tremor [1].

Tissue Selectivity Smooth Muscle Pharmacology Muscarinic Partial Agonists

AKS-19 Displays Higher Intrinsic Efficacy Than BM 5, Shifting the Partial Agonism Balance Toward Agonism

Both AKS-19 (compound 8 in the 1988 series) and BM 5 are partial agonists that differentiate centrally mediated muscarinic effects (analgesia/hypothermia without tremor), but the 1988 Ringdahl study indicates that AKS-19 possesses greater intrinsic efficacy than BM 5, which shifts its balance slightly toward agonism [1]. Separately, the 1985 Amstutz study established AKS-19's relative efficacy as 0.29 compared to oxotremorine (1.00) [2]; BM 5, in contrast, functions primarily as a competitive antagonist on bladder tissue, while AKS-19 retains partial agonist activity [1]. Although a single-assay efficacy ratio between AKS-19 and BM 5 has not been published, the cross-study evidence indicates AKS-19 is a more balanced partial agonist relative to the lower-efficacy BM 5.

Partial Agonist Gradation Efficacy-Driven Selectivity GPCR Pharmacology

AKS-19 Best Research and Industrial Application Scenarios Based on Quantitative Differentiation


Investigating Receptor Reserve Differences Across Central and Peripheral Muscarinic Pathways

AKS-19's 71% lower intrinsic efficacy compared to oxotremorine enables researchers to probe receptor reserve in pathways governing tremor, hypothermia, and analgesia [1]; this functional gradient is directly supported by the KA and efficacy measurements reported in Amstutz et al. 1985 [2] and the in vivo differentiation data from Ringdahl et al. 1987 [1].

Enantioselective Muscarinic Assay Development Requiring High Stereochemical Purity

The 16-fold potency difference between (R)- and (S)-enantiomers in guinea pig ileum [2] positions AKS-19 as a validated chiral probe for muscarinic receptor stereoselectivity studies; racemic or incorrectly sourced enantiomer will not reproduce the published pharmacology.

Gastrointestinal Tissue-Selective Muscarinic Agonism with Reduced Bladder Activation

The 10–20-fold ileum/bladder potency differential observed in the 5-methyl-2-pyrrolidone class, which includes AKS-19 [1], supports its use in comparative smooth muscle pharmacology where GI-selective muscarinic activation is desired and bladder side effects are undesirable.

Partial Agonist Tool for Differentiating Therapeutic Window Over Full Agonists

Because AKS-19 does not produce tremor but retains hypothermia and analgesic effects [1], it serves as a tool compound for evaluating the therapeutic window achievable by graded muscarinic activation, relevant to central nervous system drug discovery programs exploring tremor-free cholinergic modulation.

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